3-(3-Chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
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Overview
Description
3-(3-Chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that combines a chlorinated methoxyphenyl group, a furan ring, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-chloro-4-methoxyphenyl derivative, followed by the introduction of the furan ring and the imidazolidinone core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-(3-Chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-thioxoimidazolidin-4-one
- 3-(3-Chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-oxoimidazolidin-4-one
Uniqueness
Compared to similar compounds, 3-(3-Chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H11ClN2O3S |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
(5E)-3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H11ClN2O3S/c1-20-13-5-4-9(7-11(13)16)18-14(19)12(17-15(18)22)8-10-3-2-6-21-10/h2-8H,1H3,(H,17,22)/b12-8+ |
InChI Key |
OBQRMOKADOPOKI-XYOKQWHBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/NC2=S)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CO3)NC2=S)Cl |
Origin of Product |
United States |
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